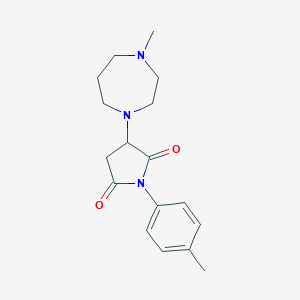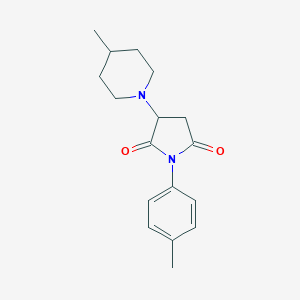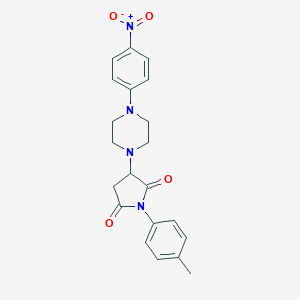![molecular formula C23H14N4O2S B304540 6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one](/img/structure/B304540.png)
6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one is a complex heterocyclic compound. This compound is notable for its intricate structure, which includes multiple fused rings and various functional groups. It is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.
Preparation Methods
The synthesis of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one involves several steps, typically starting with the preparation of key intermediates. One common approach involves the cyclization of thiophene derivatives with isocyanates, followed by subsequent reactions to form the oxazine and pyridine rings . The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as reagents . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid to form oxazinoquinoline derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the substituents present.
Scientific Research Applications
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in treating various diseases.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one include other thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share similar core structures but differ in their substituents and functional groups. The uniqueness of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H14N4O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one |
InChI |
InChI=1S/C23H14N4O2S/c1-11-7-9-13(10-8-11)16-17-20-21(23(28)29-12(2)24-20)30-22(17)25-18-14-5-3-4-6-15(14)26-27-19(16)18/h3-10H,1-2H3 |
InChI Key |
IMJBJYKRURPSCF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)



![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)

![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)

![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304477.png)


